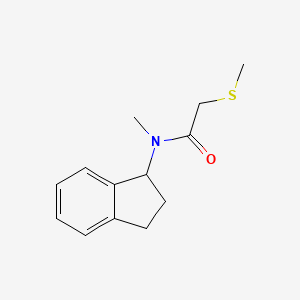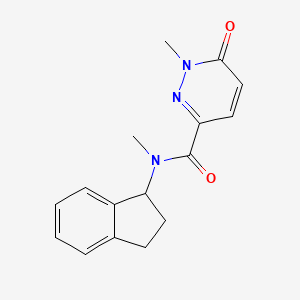
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, commonly known as DPI, is a chemical compound that has been extensively studied in the scientific community for its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
科学研究应用
DPI has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DPI has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, which is often overexpressed in cancer cells. In neurobiology, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in synaptic plasticity and memory formation. In immunology, DPI has been shown to inhibit the activation of T cells and prevent the production of inflammatory cytokines.
作用机制
DPI exerts its effects by inhibiting the activity of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, an enzyme that plays a crucial role in many cellular processes. N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide and prevents its activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DPI inhibits cell growth and induces apoptosis. In neurons, DPI has been shown to enhance long-term potentiation, a process that is important for learning and memory. In T cells, DPI inhibits the production of inflammatory cytokines and prevents their activation.
实验室实验的优点和局限性
One of the main advantages of DPI is its potency and specificity as a N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitor. This makes it a useful tool for studying the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in various cellular processes. However, DPI has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, it has been shown to have some off-target effects, which can complicate its use in certain experiments.
未来方向
There are many potential future directions for research on DPI. One area of interest is the development of more potent and specific N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors that can be used in clinical settings. Additionally, DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors may have potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Further research is needed to fully understand the potential of DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors in these areas.
合成方法
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with 6-oxo-1,4-dihydropyridazine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DPI. This synthesis method has been optimized and is now widely used in laboratories.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(14-9-7-11-5-3-4-6-12(11)14)16(21)13-8-10-15(20)19(2)17-13/h3-6,8,10,14H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQETPGPYNUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

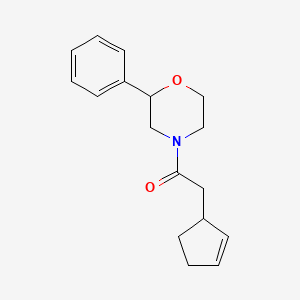

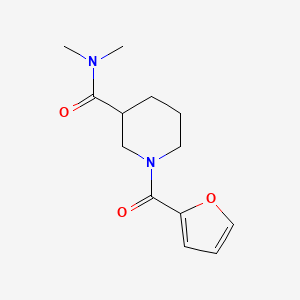
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)


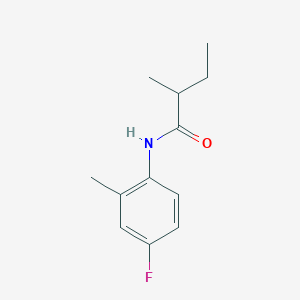
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
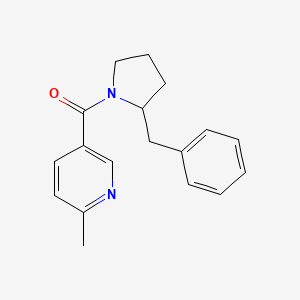
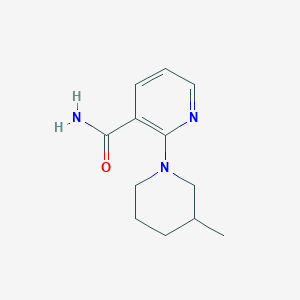
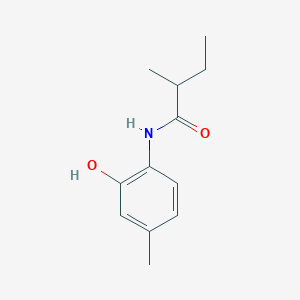
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
